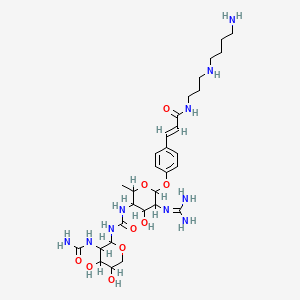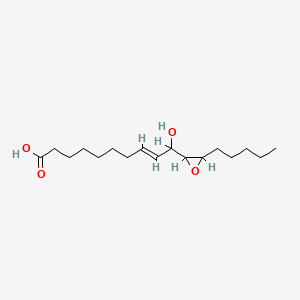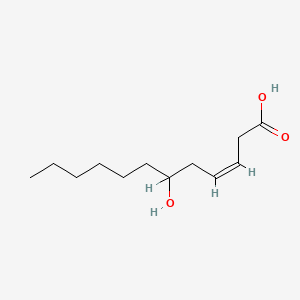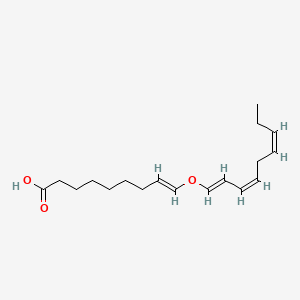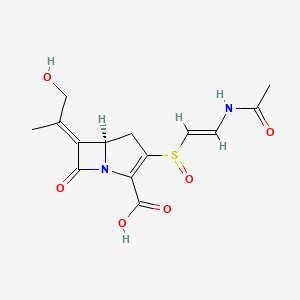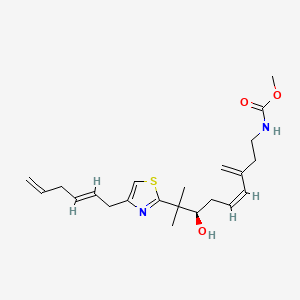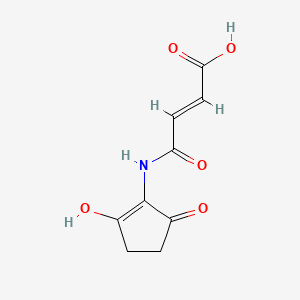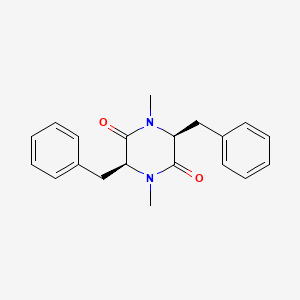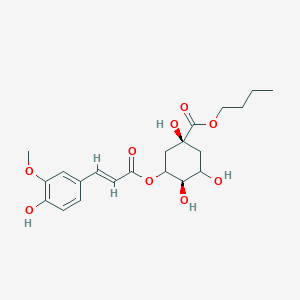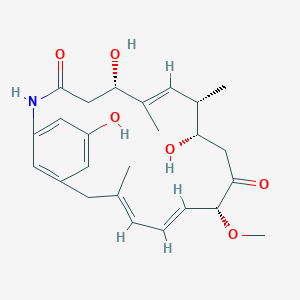
Proansamitocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proansamitocin is an azamacrocycle and a lactam.
Applications De Recherche Scientifique
1. Chemoenzymatic Synthesis
Proansamitocin, a key biosynthetic intermediate of ansamitocin P-3, a potent antitumor agent, has been successfully synthesized through a chemoenzymatic approach. This synthesis process features a diene-ene ring-closing metathesis (RCM) as a crucial step. The this compound synthesized was used in a study involving Actinosynnema pretiosum, yielding ansamitocin P-3 and dechloroansamitocin P-3 upon fermentation (Meyer et al., 2007).
2. Total Synthesis
The enantioselective total synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, another key intermediate in ansamitocin biosynthesis, was achieved. This complex synthesis involved multiple steps, including the Nagao acetate aldol reaction, indium-mediated alkynylation, carboalumination, and a Heck reaction (Frenzel et al., 2006).
3. Mutasynthesis of Maytansinoids
This compound derivatives have been produced mutasynthetically using a multiblocked mutant strain of Actinosynnema pretiosum. This innovative approach, which involves blocking early building blocks and tailoring enzymes, facilitated the creation of a ring-expanded macrolactone derived from ansamitocin, marking a first in this field of study (Wesemann et al., 2020).
4. Determination of Stereochemistry in Biosynthesis
Research has focused on understanding the cryptic stereochemistry in the first PKS chain-extension step in ansamitocin biosynthesis. This involved synthesizing enantiomers of an intermediate diketide and demonstrating that only the R enantiomer could complement an AHBA deficient mutant of Actinosynnema pretiosum to restore ansamitocin formation (Kubota et al., 2006).
Propriétés
Formule moléculaire |
C25H33NO6 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |
InChI |
InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |
Clé InChI |
YGIOUPVSUFMGBC-DTHPZREMSA-N |
SMILES isomérique |
C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |
SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
SMILES canonique |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


